molecular formula C15H14F3NO3 B2746157 N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide CAS No. 1421446-42-5

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2746157
CAS No.: 1421446-42-5
M. Wt: 313.276
InChI Key: NPVPMQKSSDWETH-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates two pharmaceutically relevant motifs: a furan heterocycle and a benzamide core substituted with a trifluoromethyl group. The furan ring, a common feature in bioactive molecules and natural products, contributes to the compound's potential for diverse molecular interactions. The trifluoromethyl group is a critical structural element known to significantly influence a compound's properties by enhancing its metabolic stability and lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles . This molecular architecture suggests broad utility as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers can leverage the reactive hydroxy group on the propyl linker for further chemical modifications, creating a library of derivatives for structure-activity relationship (SAR) studies. The combination of the furan ring and the trifluoromethylbenzamide moiety makes this compound a valuable candidate for high-throughput screening in projects targeting various enzymes and receptors. While the precise mechanism of action is target-dependent, compounds with similar structures have been investigated for their potential in areas such as antimicrobial agents, given that furan-containing molecules have demonstrated activity against pathogens like Candida albicans , Escherichia coli , and Staphylococcus aureus . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)11-5-3-10(4-6-11)14(21)19-8-7-12(20)13-2-1-9-22-13/h1-6,9,12,20H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVPMQKSSDWETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents such as epoxides or halohydrins.

    Formation of the benzamide: The final step involves the coupling of the furan derivative with 4-(trifluoromethyl)benzoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or DMP can be used for the oxidation of the hydroxypropyl group.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the furan ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the tetrahydrofuran derivative.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H14F3NO3C_{15}H_{14}F_3NO_3
  • Molecular Weight : 313.27 g/mol
  • CAS Number : 1421446-42-5

Medicinal Chemistry

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in targeting various biological pathways, particularly in cancer treatment and anti-inflammatory responses.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer models, suggesting a potential pathway for drug development against malignancies .

Material Science

The unique trifluoromethyl group in the compound enhances its properties for applications in material science, particularly in the development of polymers and coatings that require high thermal stability and chemical resistance.

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and thermal stability compared to standard polymers, making them suitable for high-performance applications .

Environmental Science

The environmental impact of chemical compounds is a growing concern. Research into the degradation pathways of this compound has been conducted to assess its environmental safety.

Case Study: Environmental Risk Assessment

A comprehensive study evaluated the environmental risk associated with this compound, focusing on its persistence and bioaccumulation potential. The findings indicated that while the compound is stable under certain conditions, it does not exhibit significant bioaccumulation, suggesting a lower environmental risk profile compared to other similar compounds .

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and trifluoromethyl group can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key features with benzamide derivatives in agrochemical and pharmaceutical research:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Functional Groups Applications/Notes Reference
N-[3-(Furan-2-YL)-3-hydroxypropyl]-... Furan, hydroxypropyl, -CF₃ ~327.3 (calc.) Benzamide, -OH, -O-heterocycle Hypothetical fungicidal/biological Target
Flutolanil Methoxy, isopropyl, -CF₃ 323.3 Benzamide, -OCH₃ Fungicide (stability in soil)
Example 53 (Patent Compound) Pyrazolo[3,4-d]pyrimidin, fluoro, -CF₃ 589.1 Polyheterocyclic, -F Kinase inhibition (research phase)
4-Fluoro-N-[3-(2-fluorophenyl)...]benzamide Thienylidene, -F 330.35 Thiophene, -F Crystallography studies
Key Observations:
  • Trifluoromethyl Group : Present in both the target compound and flutolanil, this group improves lipophilicity and resistance to oxidative degradation, critical for agrochemical efficacy .
  • Heterocyclic Rings: The furan ring in the target compound contrasts with thiophene () and pyrazolo-pyrimidine ().
  • Solubility : The hydroxypropyl chain in the target compound likely increases aqueous solubility compared to flutolanil’s isopropyl group, which could affect bioavailability .
Discussion:
  • Melting Points : Higher melting points (e.g., 175–178°C in Example 1) correlate with rigid polyheterocyclic structures, whereas the target compound’s flexible hydroxypropyl chain may lower its melting point .
  • LogP : The target’s predicted LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. Flutolanil’s higher LogP (3.5) aligns with its soil persistence .

Computational and Crystallographic Insights

  • AutoDock Vina Applications : Molecular docking () could predict the target compound’s binding to fungal cytochrome P450 enzymes, analogous to flutolanil’s mode of action. The furan oxygen may form hydrogen bonds with active-site residues, while -CF₃ stabilizes hydrophobic pockets .
  • Crystal Packing : Derivatives like those in (orthorhombic P212121, Z=4) exhibit ordered packing due to planar benzamide moieties. The target compound’s hydroxypropyl group might introduce conformational flexibility, affecting crystallinity .

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a furan ring , a hydroxypropyl group , and a trifluoromethylbenzamide moiety . The synthesis typically involves several steps:

  • Formation of the Furan Ring : This can be achieved through cyclization of 1,4-dicarbonyl compounds.
  • Introduction of Hydroxypropyl Group : This step adds the hydroxypropyl moiety to the furan structure.
  • Formation of the Benzamide Moiety : Finally, the hydroxypropyl-furan intermediate is coupled with 4-trifluoromethylbenzoyl chloride.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neuropharmacology. Studies indicate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

  • Cardiovascular Effects : A study focusing on similar furan-benzamide derivatives demonstrated reductions in infarct area and left ventricular pressure in ischemia-reperfusion injury models, suggesting protective effects on cardiac tissues .
  • Anticancer Potential : Research has indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values as low as 49.85 µM against A549 lung cancer cells .
  • Pharmacological Targeting : The interaction with muscarinic receptors and nitric oxide synthase pathways has been highlighted as a mechanism through which these compounds exert their effects on heart failure models .

Table 1: Biological Activity Summary

Activity TypeDescriptionIC50 Values (µM)
AChE InhibitionModerate inhibition27.04 - 106.75
BuChE InhibitionModerate inhibition58.01 - 277.48
AntimicrobialEffective against MRSA and M. tuberculosisMIC ≥ 62.5
CytotoxicityAgainst A549 cell lineIC50 = 49.85
Cardiovascular EffectsReduces infarct area in ischemia modelsNot specified

Q & A

Q. What are the key steps in synthesizing N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group coupling. For example, similar benzamide derivatives are synthesized via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., benzoyl chlorides) and amine nucleophiles under controlled conditions . Key parameters include:
  • Temperature : Maintain reflux conditions (e.g., 66°C in THF) to ensure reaction completion .
  • Solvent Choice : Use anhydrous solvents like dichloromethane or THF to minimize side reactions .
  • Purification : Employ column chromatography (e.g., 10% methanol in DCM) and monitor purity via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry and hydrogen bonding via 1H^1H and 13C^{13}C NMR, focusing on shifts for the hydroxypropyl group (δ ~1.5–4.0 ppm) and trifluoromethyl signals (δ ~110–120 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to distinguish isotopic patterns of the trifluoromethyl group .
  • X-ray Crystallography : Resolve 3D conformation if crystalline forms are obtainable, particularly for studying non-covalent interactions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and track loss of parent compound .
  • Functional Group Reactivity : Test hydrolytic stability of the amide bond at pH 2–10 using buffered solutions .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) .
  • Solubility Considerations : Adjust DMSO concentrations (<1%) or use solubilizing agents (e.g., cyclodextrins) to mitigate aggregation artifacts .
  • Metabolic Stability Screening : Use liver microsomes to identify metabolites that may interfere with activity .

Q. What computational strategies are effective for predicting target binding modes and selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Optimize grid boxes to include active-site residues near the trifluoromethyl and furan groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds or π-π interactions .

Q. How can synthetic routes be optimized to improve yield while minimizing toxic byproducts?

  • Methodological Answer :
  • Catalytic Methods : Replace stoichiometric bases (e.g., Et3_3N) with organocatalysts (e.g., DMAP) to enhance amidation efficiency .
  • Green Chemistry : Explore solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .

Q. What strategies address low bioavailability in preclinical models?

  • Methodological Answer :
  • Prodrug Design : Modify the hydroxypropyl group with ester prodrugs to enhance membrane permeability .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to calculate AUC and half-life, then correlate with LogP and polar surface area .

Comparative and Mechanistic Questions

Q. How does the trifluoromethyl group influence this compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electrophilic Reactivity : Use Hammett constants (σm_m = 0.43 for CF3_3) to predict electronic effects on aromatic substitution reactions .
  • Metabolic Resistance : Compare oxidative metabolism rates (CYP450 assays) between CF3_3-containing and CH3_3-substituted analogs .

Q. What structural analogs of this compound have been studied, and how do their activities differ?

  • Methodological Answer :
  • SAR Studies : Replace the furan moiety with thiophene or pyrrole and test activity in target assays. For example, thiophene analogs may show enhanced π-stacking in hydrophobic binding pockets .
  • Crystallographic Comparisons : Overlay X-ray structures of analogs to identify conserved binding motifs .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :
  • Quality Control : Implement strict NMR/MS purity thresholds (>95%) and quantify residual solvents via GC .
  • Bioactivity Normalization : Report IC50_{50} values relative to a reference inhibitor in each experiment to control for assay drift .

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